Biochemical ALK5 Inhibition Potency: IC₅₀ Comparison Against Four Prevalent In‑Class Inhibitors
ALK5-IN-82 inhibits ALK5 with an IC₅₀ of 9.1 nM in a cell‑free assay [1]. This potency is approximately 10‑fold greater than that of the widely used tool compound SB‑431542 (IC₅₀ = 94 nM) and approximately 6‑fold greater than the clinical‑stage inhibitor galunisertib (LY2157299; IC₅₀ = 56 nM) . It is also moderately more potent than vactosertib (EW‑7197; IC₅₀ = 12.9 nM) [2] and SB‑525334 (IC₅₀ = 14.3 nM) [3].
| Evidence Dimension | Biochemical ALK5 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 9.1 nM |
| Comparator Or Baseline | SB‑431542: 94 nM; Galunisertib: 56 nM; Vactosertib: 12.9 nM; SB‑525334: 14.3 nM |
| Quantified Difference | 9.7‑fold lower IC₅₀ vs SB‑431542; 6.2‑fold lower vs galunisertib; 1.4‑fold lower vs vactosertib; 1.6‑fold lower vs SB‑525334 |
| Conditions | Cell‑free kinase assay; IC₅₀ values compiled from vendor‑provided biochemical data |
Why This Matters
A lower IC₅₀ enables the use of reduced compound concentrations in vitro, potentially minimizing off‑target effects and cytotoxicity while maintaining robust target engagement.
- [1] TargetMol. ALK5-IN-82 (T200604) Product Datasheet. CAS: 3001361-04-9. View Source
- [2] TargetMol. Vactosertib (T6496) Product Datasheet. CAS: 1352608-82-2. View Source
- [3] Grygielko ET, et al. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor‑β type I receptor kinase in puromycin‑induced nephritis. J Pharmacol Exp Ther. 2005;313(3):943-951. View Source
